molecular formula C7H11N3O B8419107 1-(2-Hydrazinopyridin-4-yl)ethanol

1-(2-Hydrazinopyridin-4-yl)ethanol

Cat. No.: B8419107
M. Wt: 153.18 g/mol
InChI Key: WWFGKOUMTGBBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydrazinopyridin-4-yl)ethanol is a pyridine derivative featuring a hydrazine group (-NH-NH₂) at the 2-position and an ethanol moiety (-CH₂CH₂OH) at the 4-position of the pyridine ring. The hydrazine group confers nucleophilic reactivity, while the ethanol moiety enhances solubility in polar solvents.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(2-hydrazinylpyridin-4-yl)ethanol

InChI

InChI=1S/C7H11N3O/c1-5(11)6-2-3-9-7(4-6)10-8/h2-5,11H,8H2,1H3,(H,9,10)

InChI Key

WWFGKOUMTGBBCW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)NN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Hydrazinopyridin-4-yl)ethanol with piperazine- and phenol-containing analogs, focusing on structural, functional, and inferred reactivity differences.

2.1 Structural and Functional Group Analysis

Key structural analogs include derivatives of 1-(4-hydroxyphenyl-piperazinyl)ethanone (e.g., compounds E70355 and A835934 from ). These analogs share a ketone group but differ in core heterocycles and substituents.

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Functional Groups Key Reactivity Features
This compound Pyridine Hydrazine (-NH-NH₂), Ethanol (-CH₂CH₂OH) Nucleophilic hydrazine (forms hydrazones); alcohol enhances solubility
1-(4-(4-Hydroxyphenyl)-piperazinyl)ethanone (E70355) Piperazine Ketone (-CO-), Phenol (-C₆H₄OH) Ketone participates in condensation reactions; phenol offers hydrogen bonding
1-(3-Hydroxyphenyl-piperazinyl)ethanone (A835934) Piperazine Ketone (-CO-), Phenol (-C₆H₄OH) Similar to E70355 but with meta-substituted phenol, altering electronic effects
2.2 Reactivity and Solubility
  • Hydrazine vs. Ketone Reactivity: The hydrazine group in this compound enables reactions with carbonyl groups (e.g., forming hydrazones for drug conjugation), whereas ethanone derivatives (e.g., E70355) undergo ketone-specific reactions like nucleophilic additions .
  • Solubility: The ethanol group in the target compound likely increases water solubility compared to the hydrophobic tert-butyl group in 4-(4-tert-butylphenyl)-2-(1-methylindol-3-yl)-4-oxo-butanoic Acid (, Entry 61). Piperazine analogs (e.g., E70355) may exhibit moderate solubility due to phenolic -OH and amine groups .

Research Implications

  • Synthetic Utility: this compound’s hydrazine group offers a handle for bioconjugation, whereas ethanone analogs serve as intermediates for ketone-derived pharmaceuticals.
  • Pharmacological Profiles : Piperazine derivatives () are more likely to target CNS receptors, while the pyridine-hydrazine scaffold may favor enzyme inhibition.

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